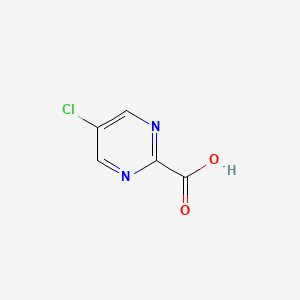

5-chloropyrimidine-2-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHZTYHFUHDFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427987 | |

| Record name | 5-chloropyrimidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-61-5 | |

| Record name | 5-chloropyrimidine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloropyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloropyrimidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-chloropyrimidine-2-carboxylic acid, a key building block in the development of novel pharmaceuticals and other bioactive molecules. This document details the necessary starting materials, experimental protocols, and quantitative data to enable the efficient and informed synthesis of this important compound.

Executive Summary

This compound is a crucial intermediate in medicinal chemistry. Its synthesis can be approached through several strategic pathways, each with distinct advantages and challenges. This guide focuses on three core synthetic strategies, providing detailed procedural information and comparative data to assist researchers in selecting the most suitable method for their specific needs. The discussed routes include the hydrolysis of an ester precursor, the transformation of an amino-pyrimidine via a Sandmeyer reaction, and the direct carboxylation of a dichloropyrimidine derivative.

Synthesis Route 1: Hydrolysis of Ethyl 5-Chloropyrimidine-2-carboxylate

This two-step route involves the initial synthesis of ethyl 5-chloropyrimidine-2-carboxylate followed by its hydrolysis to the target carboxylic acid. This pathway is advantageous due to the commercial availability of the precursors for the ester synthesis.

Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

The synthesis of the intermediate ester, ethyl 2-chloropyrimidine-5-carboxylate, can be achieved from 1,2-dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester.

Experimental Protocol:

A mixture of 1,2-dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester (3.60 g, 21 mmol), phosphorus oxychloride (25 mL), and N,N-dimethylaniline (2.5 mL) is heated to reflux for 1.5 hours. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water (10 mL). The resulting mixture is neutralized with a 2 N sodium hydroxide solution (90 ml) and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with 5% v/v ethyl acetate in petroleum ether) to yield ethyl 2-chloropyrimidine-5-carboxylate.[1]

Quantitative Data:

| Starting Material | Product | Yield |

| 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | Ethyl 2-chloropyrimidine-5-carboxylate | 30% |

Step 2: Hydrolysis to this compound

The hydrolysis of the ethyl ester to the final carboxylic acid can be performed under basic conditions. The following protocol is adapted from a similar procedure for the hydrolysis of methyl 5-chloropyrazine-2-carboxylate and is expected to proceed with high efficiency.[2][3]

Experimental Protocol (Adapted):

In a round-bottomed flask equipped with a magnetic stirrer, ethyl 5-chloropyrimidine-2-carboxylate is dissolved in a suitable solvent such as a mixture of tetrahydrofuran and water. An excess of lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., 1 N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data (Expected):

While specific data for this hydrolysis is not available in the searched literature, similar hydrolysis reactions of heterocyclic esters proceed in high yields, often exceeding 90%.

Synthesis Route 2: Sandmeyer Reaction of 2-Amino-5-chloropyrimidine

This route offers an alternative pathway starting from the readily available 2-aminopyrimidine. The key steps involve the chlorination of 2-aminopyrimidine, followed by a Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid.

Step 1: Synthesis of 2-Amino-5-chloropyrimidine

The starting material, 2-amino-5-chloropyrimidine, can be synthesized from 2-aminopyrimidine through chlorination.

Experimental Protocol:

2-Aminopyrimidine is reacted with a chlorinating agent in a strongly acidic medium. For instance, reacting 2-aminopyridine with a chlorinating agent in a medium with a Hammett acidity function (H₀) of less than approximately -3.5 leads to the selective formation of 2-amino-5-chloropyridine with minimal formation of dichlorinated byproducts.[4] A typical procedure involves dissolving 2-aminopyrimidine in a strong acid and adding a chlorinating agent, such as chlorine gas or N-chlorosuccinimide, while carefully controlling the temperature. The product is then isolated by neutralization and extraction. A reported method using hydrochloric acid and sodium hypochlorite gives a yield of 72%.[5]

Quantitative Data:

| Starting Material | Product | Yield |

| 2-Aminopyrimidine | 2-Amino-5-chloropyrimidine | 72% - 76.3% |

Step 2: Sandmeyer Reaction to 5-Chloropyrimidine-2-carbonitrile

The Sandmeyer reaction allows for the conversion of the amino group of 2-amino-5-chloropyrimidine to a nitrile group via a diazonium salt intermediate.

Experimental Protocol (General):

2-Amino-5-chloropyrimidine is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) to yield 5-chloropyrimidine-2-carbonitrile.[6][7]

Step 3: Hydrolysis of 5-Chloropyrimidine-2-carbonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under either acidic or basic conditions.

Experimental Protocol (General):

The 5-chloropyrimidine-2-carbonitrile is heated under reflux with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH solution). After the reaction is complete, the mixture is cooled and neutralized to precipitate the this compound. The product is then collected by filtration, washed, and dried.

Synthesis Route 3: Carboxylation of 2,5-Dichloropyrimidine

This route involves the direct introduction of a carboxylic acid group onto the 2,5-dichloropyrimidine scaffold. This method is conceptually straightforward but can be challenging in terms of regioselectivity.

Experimental Protocol (Conceptual):

This synthesis would likely proceed via a metal-halogen exchange followed by carboxylation. 2,5-Dichloropyrimidine would be treated with a strong organometallic base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This would selectively form a lithiated pyrimidine intermediate at the more reactive 2-position. This intermediate would then be quenched with carbon dioxide (from dry ice or CO₂ gas) to form the lithium carboxylate salt. Acidic workup would then yield the desired this compound.

Summary of Synthesis Routes

| Route | Starting Material(s) | Key Intermediates | Advantages | Disadvantages |

| 1 | 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester | Ethyl 5-chloropyrimidine-2-carboxylate | Potentially high yield in hydrolysis step. | Multi-step process with a moderate yield for the ester formation. |

| 2 | 2-Aminopyrimidine | 2-Amino-5-chloropyrimidine, 5-Chloropyrimidine-2-carbonitrile | Utilizes readily available starting materials. | Involves the use of toxic cyanide reagents and potentially hazardous diazonium salts. |

| 3 | 2,5-Dichloropyrimidine | 2-Lithio-5-chloropyrimidine | Direct, one-pot conversion. | Potential for poor regioselectivity and requires strictly anhydrous and inert conditions. |

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Overview of the primary synthetic pathways to this compound.

References

- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to 5-Chloropyrimidine-2-carboxylic Acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 5-chloropyrimidine-2-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Chemical Properties

This compound is a solid, crystalline compound. Its core structure consists of a pyrimidine ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. The presence of these functional groups dictates its chemical behavior and utility as a versatile building block in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClN₂O₂ | |

| Molecular Weight | 158.54 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 126-131 °C | |

| Predicted pKa | 2.51 ± 0.10 | |

| Solubility | Limited aqueous solubility; enhanced solubility in polar organic solvents like DMSO and DMF; moderate solubility in alcohols. |

Spectroscopic Data

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the interplay of its two main functional groups: the carboxylic acid and the chloro-substituted pyrimidine ring. This dual reactivity makes it a valuable synthon for creating diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing chlorine atom, makes the C5 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted pyrimidine derivatives.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1-1.5 eq)

-

Base (e.g., DIPEA, Et₃N) (1.5-2.0 eq)

-

Anhydrous solvent (e.g., DMF, DMSO, EtOH)

Procedure:

-

To a solution of this compound in the chosen solvent, add the amine and the base.

-

Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid and wash with a suitable solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-amino-substituted pyrimidine-2-carboxylic acid.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound undergoes standard transformations, such as esterification and amide bond formation, providing another avenue for molecular diversification.

1. Esterification

Esterification can be achieved under acidic conditions (Fischer esterification) or by using coupling agents for more sensitive substrates.

Experimental Protocol: General Procedure for Steglich Esterification

This protocol describes a mild esterification method using DCC and DMAP.

Materials:

-

This compound (1.0 eq)

-

Alcohol (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve this compound, the alcohol, and DMAP in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

2. Amide Coupling

Amide bonds are readily formed by activating the carboxylic acid with a suitable coupling agent, followed by the addition of an amine.

Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol outlines a common method for amide bond formation.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1.1 eq)

-

Base (e.g., DIPEA, Et₃N) (2.0 eq)

-

Anhydrous DMF

Procedure:

-

To a solution of this compound in anhydrous DMF, add the amine and the base.

-

Add HATU to the mixture and stir at room temperature for 2-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Role in Drug Discovery: A Building Block for Bioactive Molecules

This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential as antimicrobial and anti-inflammatory agents. A notable application is in the synthesis of Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists, which are being investigated for the treatment of pain.

Conclusion

This compound is a versatile and reactive building block with significant potential in medicinal chemistry and drug discovery. Its dual functionality allows for the synthesis of a wide array of complex molecules. The synthetic protocols and chemical data presented in this guide are intended to facilitate its use in the development of novel therapeutic agents.

An In-depth Technical Guide to 5-chloropyrimidine-2-carboxylic acid (CAS 38275-61-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chloropyrimidine-2-carboxylic acid, a heterocyclic building block with potential applications in medicinal chemistry and materials science. While detailed experimental studies on this specific isomer are limited in publicly accessible literature, this document consolidates available data and presents logical, evidence-based protocols and potential applications derived from the established chemistry of related pyrimidine derivatives.

Core Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. This information is primarily collated from chemical supplier catalogs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38275-61-5 | [1][2][3] |

| Molecular Formula | C₅H₃ClN₂O₂ | [1][2][3] |

| Molecular Weight | 158.54 g/mol | [1][2][3] |

| MDL Number | MFCD07440094 | [1] |

| Purity | ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| SMILES | OC(=O)C1=NC=C(Cl)C=N1 | [1] |

Table 2: Spectroscopic Data Availability

| Data Type | Availability | Source |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [4] |

| Mass Spectrometry (MS) | Available | [4] |

| Infrared (IR) | Available | [4] |

| HPLC & LC-MS | Available | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The proposed synthesis involves two main stages: the creation of the 5-chloropyrimidine-2-carbonitrile intermediate and its subsequent hydrolysis to the final carboxylic acid product.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol is adapted from a patent for the synthesis of 5-bromo-2-chloropyrimidine, a key precursor.[5]

-

Materials: 2-Hydroxypyrimidine, Hydrobromic acid (HBr), Hydrogen peroxide (H₂O₂), Phosphorus oxychloride (POCl₃), Triethylamine.

-

Step 1: Bromination. To a reaction vessel, add 2-hydroxypyrimidine (1 mol). Mix with hydrobromic acid (e.g., 35 wt%, 2 mol equivalent of HBr). Add hydrogen peroxide (e.g., 30 wt%, 2 mol equivalent) to catalyze the reaction.[5]

-

Step 2: Heating. Heat the mixture to 40°C and maintain for 12 hours to facilitate the formation of 5-bromo-2-hydroxypyrimidine.[5]

-

Step 3: Chlorination. The intermediate from Step 2 is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), in the presence of an organic amine catalyst like triethylamine.[5]

-

Step 4: Purification. Following the reaction, the mixture is purified to isolate 5-bromo-2-chloropyrimidine.[5]

This proposed protocol is based on the known reactivity of halopyrimidines.

-

Materials: 5-Bromo-2-chloropyrimidine, Copper(I) cyanide (CuCN), appropriate solvent (e.g., DMF or NMP).

-

Procedure: In a reaction flask under an inert atmosphere, dissolve 5-bromo-2-chloropyrimidine in the chosen solvent. Add Copper(I) cyanide. Heat the reaction mixture (e.g., to 100-150°C) and monitor by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by chromatography. Note: An alternative could involve a halogen exchange reaction on a bromo precursor.

This protocol is adapted from the synthesis of the parent pyrimidine-2-carboxylic acid.[6]

-

Materials: 5-chloropyrimidine-2-carbonitrile, Potassium hydroxide (KOH) or a strong acid (e.g., HCl), Water.

-

Procedure: Dissolve 5-chloropyrimidine-2-carbonitrile (1 mol) in water. Add potassium hydroxide (2 mol equivalents).[6]

-

Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC until the starting material is consumed.[6]

-

Isolation: Cool the reaction mixture to room temperature. Neutralize the solution with a 2N HCl solution.[6]

-

Purification: Remove the aqueous phase by rotary evaporation. Extract the crude product with ethyl acetate. Combine the organic phases, filter, and concentrate under reduced pressure to yield this compound.[6] Further purification can be achieved by recrystallization.

Reactivity and Potential Applications

The bifunctional nature of this compound, possessing both a reactive halogen and a carboxylic acid group, makes it a valuable intermediate for synthesizing more complex molecules.

Key Chemical Reactions

The primary reactive sites are the carboxylic acid group and the chlorine atom on the pyrimidine ring.

Caption: Potential reaction pathways for this compound.

Applications in Drug Discovery and Agrochemicals

Pyrimidine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[7]

-

Scaffold for Bioactive Molecules: As a functionalized heterocycle, this compound can serve as a starting point for the synthesis of novel therapeutic agents. The pyrimidine core is present in numerous approved drugs.

-

Intermediate for Kinase Inhibitors: Many kinase inhibitors feature a pyrimidine scaffold that interacts with the hinge region of the kinase active site.

-

Agrochemical Intermediate: Pyrimidine derivatives are also used in the development of herbicides and fungicides.[8]

Comparison with Isomer 2-chloro-5-pyrimidinecarboxylic acid (CAS 374068-01-6)

The isomer, 2-chloropyrimidine-5-carboxylic acid, is more extensively documented. It serves as a key intermediate in the synthesis of novel antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4), which are being investigated for the treatment of pain.[9][10] This highlights the potential of chloropyrimidine carboxylic acid isomers as valuable building blocks in drug discovery programs.

Involvement in Signaling Pathways: A Potential Target

While no specific biological targets for this compound have been identified, its isomer's connection to TRPV4 antagonists provides a relevant context for its potential application in modulating signaling pathways. The diagram below illustrates a simplified representation of the TRPV4 signaling pathway in pain perception, a potential area of interest for novel pyrimidine-based modulators.

Caption: Simplified TRPV4 channel signaling in nociception.

References

- 1. 38275-61-5|this compound|BLD Pharm [bldpharm.com]

- 2. Synthonix, Inc > 38275-61-5 | this compound [synthonix.com]

- 3. 001chemical.com [001chemical.com]

- 4. This compound(38275-61-5) 1H NMR spectrum [chemicalbook.com]

- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 6. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Buy 2-chloropyrimidine-5-carboxylic Acid | 374068-01-6 [smolecule.com]

- 10. lookchem.com [lookchem.com]

literature review on 5-chloropyrimidine-2-carboxylic acid

An In-depth Technical Review of Chloropyrimidine Carboxylic Acids

This technical guide provides a comprehensive literature review of 5-chloropyrimidine-2-carboxylic acid and its more prominent isomer, 2-chloropyrimidine-5-carboxylic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their chemical properties, synthesis, and applications as versatile intermediates in the synthesis of biologically active molecules.

Introduction to Chloropyrimidine Carboxylic Acids

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The introduction of a carboxylic acid and a chlorine atom onto the pyrimidine ring creates highly reactive and versatile building blocks for organic synthesis[3][4]. These functional groups serve as handles for further molecular elaboration through reactions such as amidation, esterification, and nucleophilic substitution, enabling the creation of diverse chemical libraries for drug discovery[5].

This review focuses on chloropyrimidine carboxylic acids, with a primary focus on the requested This compound and a comparative analysis of the more extensively documented isomer, 2-chloropyrimidine-5-carboxylic acid .

Physicochemical Properties

The positional arrangement of the chloro and carboxylic acid groups significantly influences the molecule's physical and chemical characteristics. A summary of the key properties for both isomers is presented below for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38275-61-5 | [6] |

| Molecular Formula | C₅H₃ClN₂O₂ | [6] |

| Molecular Weight | 158.54 g/mol | [6] |

| MDL Number | MFCD07440094 | [6] |

| Storage | Inert atmosphere, 2-8°C | [6] |

| SMILES | OC(=O)C1=NC=C(Cl)C=N1 | [6] |

Table 2: Physicochemical Properties of 2-chloropyrimidine-5-carboxylic acid

| Property | Value | Source |

| CAS Number | 374068-01-6 | [7][8] |

| Molecular Formula | C₅H₃ClN₂O₂ | [7] |

| Molecular Weight | 158.54 g/mol | [8] |

| Appearance | White to off-white powder | [9] |

| Melting Point | 126-131 °C | [7][9] |

| Boiling Point | 411.4°C at 760 mmHg | [7][9] |

| Density | 1.58 - 1.6 g/cm³ | [7][9] |

| pKa | 2.51 ± 0.10 (Predicted) | [7] |

| LogP | 0.82820 | [7] |

| Storage | Under inert gas at 2-8°C | [7] |

Synthesis and Reactivity

General Synthetic Approach

A common strategy involves the condensation of amidinium salts with functionalized propen-1-ol derivatives. For instance, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can react with various amidinium salts to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields[10]. Subsequent hydrolysis of the ester group would yield the desired carboxylic acid.

A generalized workflow for such a synthesis is depicted below.

Caption: General workflow for pyrimidine carboxylic acid synthesis.

Key Chemical Reactions

Both 5-chloro- and 2-chloropyrimidine-5-carboxylic acid are valuable intermediates due to their reactive functional groups. The carboxylic acid can undergo standard transformations like esterification and amidation, while the chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.

Caption: Reactivity of chloropyrimidine carboxylic acid intermediates.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications for this compound are not detailed in the available literature, its isomer, 2-chloropyrimidine-5-carboxylic acid, serves as a key building block in the synthesis of various biologically active compounds.

Role as a Pharmaceutical Intermediate

2-Chloropyrimidine-5-carboxylic acid is primarily utilized as a pharmaceutical intermediate[3][11][12]. Its structure is integral to the development of novel therapeutics, including:

-

TRPV4 Antagonists: It is a key component in the synthesis of novel methanone derivatives that act as TRPV4 (Transient Receptor Potential Vanilloid 4) antagonists, which are being investigated for the treatment of pain[7][11].

-

Anticancer and Antiviral Agents: The pyrimidine scaffold is crucial in the development of various anticancer and antiviral drugs[3]. The reactivity of the 2-chloro-5-carboxy isomer makes it a valuable precursor for creating libraries of compounds to screen for these activities.

-

Enzyme Inhibitors: Researchers use this compound to study enzyme inhibitors and receptor interactions, contributing to a deeper understanding of biological processes and disease mechanisms[3].

Broader Applications

Beyond pharmaceuticals, these intermediates also find use in:

-

Agrochemicals: They are employed in the formulation of novel herbicides and fungicides for crop protection[3][5].

-

Material Science: The reactive functional groups make them suitable precursors for developing new polymers and coatings[5].

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis or use of this compound were not found in the initial search. However, a representative protocol for the hydrolysis of a related chloro-heterocyclic ester is provided below to illustrate a typical experimental procedure.

Protocol: Hydrolysis of Methyl 5-chloropyrazine-2-carboxylic acid ester

This protocol describes a green chemistry approach to hydrolyze a similar heterocyclic ester to its corresponding carboxylic acid[13].

Materials:

-

Methyl 5-chloropyrazine-2-carboxylic acid ester (1.0 mol)

-

Lithium hydroxide (1.01 mol)

-

Water (1 L)

-

Concentrated HCl

-

2 L round-bottomed flask with mechanical stirrer and thermometer

Procedure:

-

A solution of lithium hydroxide (24.24 g, 1.01 mol) in 1 L of water is prepared in a 2 L round-bottomed flask equipped with a mechanical stirrer.

-

Methyl 5-chloropyrazine-2-carboxylic acid ester (172.5 g, 1.0 mol) is added in portions over 1.5 hours while maintaining the reaction temperature below 40°C.

-

The reaction mixture is stirred at room temperature for an additional 2 hours after the addition is complete.

-

The resulting solution is acidified to a pH of 2-3 using concentrated HCl.

-

The precipitated solid is collected via filtration, washed thoroughly with water, and dried under vacuum at 60°C.

-

The final product, 5-chloropyrazine-2-carboxylic acid, is obtained as a white solid[13].

Note: This protocol is for a pyrazine analog and should be adapted and optimized for a pyrimidine substrate.

Conclusion

This compound and its isomer, 2-chloropyrimidine-5-carboxylic acid, are valuable heterocyclic building blocks for chemical synthesis. While the literature on the 5-chloro-2-carboxy isomer is sparse, the extensive documentation for the 2-chloro-5-carboxy isomer highlights the critical role of this structural motif in medicinal chemistry and materials science. Its proven utility in the development of pain therapeutics, anticancer agents, and agrochemicals underscores the potential of this compound class. Further research into the synthesis and application of less-studied isomers like this compound could unveil novel chemical entities with unique biological activities, making it a promising area for future exploration by researchers in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Buy 2-chloropyrimidine-5-carboxylic Acid | 374068-01-6 [smolecule.com]

- 6. 38275-61-5|this compound|BLD Pharm [bldpharm.com]

- 7. lookchem.com [lookchem.com]

- 8. 2-Chloropyrimidine-5-carboxylic acid | C5H3ClN2O2 | CID 11094906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 11. lookchem.com [lookchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. jocpr.com [jocpr.com]

5-Chloropyrimidine-2-carboxylic Acid: A Versatile Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Chloropyrimidine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its unique structural features, including a reactive chlorine atom and a carboxylic acid moiety, allow for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in drug discovery, with a particular focus on its use in the development of kinase inhibitors.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₅H₃ClN₂O₂ and a molecular weight of 158.54 g/mol . Key physicochemical data are summarized in the table below.

| Property | Value |

| CAS Number | 38275-61-5 |

| Molecular Formula | C₅H₃ClN₂O₂ |

| Molecular Weight | 158.54 g/mol |

| Appearance | Solid |

| SMILES | C1=C(C=NC(=N1)C(=O)O)Cl |

| InChI Key | DUCXUPKLVVSJKA-UHFFFAOYSA-N |

Synthesis of this compound

A general workflow for the synthesis of such heterocyclic building blocks is depicted below:

Spectroscopic and Synthetic Profile of 5-Chloropyrimidine-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and potential biological relevance of 5-chloropyrimidine-2-carboxylic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. While specific spectra are proprietary to commercial suppliers, the expected characteristic signals based on its structure and data for analogous compounds are presented below.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.1 | s | H4, H6 |

| >10 (broad) | s | -COOH |

Note: The exact chemical shift of the pyrimidine protons can be influenced by the solvent and concentration. The carboxylic acid proton is often broad and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | -COOH |

| ~160 | C4, C6 |

| ~158 | C2 |

| ~125 | C5 |

Note: Carbon chemical shifts are predicted based on typical values for pyrimidine and carboxylic acid functionalities. The assignments are tentative and would require experimental confirmation.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (conjugated carboxylic acid) |

| ~1550-1600 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1200-1300 | Medium-Strong | C-O stretch |

| ~700-800 | Strong | C-Cl stretch |

Note: The characteristic broad O-H stretch is a hallmark of a carboxylic acid. The C=O stretching frequency is influenced by conjugation with the pyrimidine ring.[1][2]

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 158/160 | Molecular ion peak [M]⁺ (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 113/115 | [M-COOH]⁺ |

| 85/87 | Fragmentation of the pyrimidine ring |

Note: The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) would be evident in the mass spectrum for chlorine-containing fragments.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are provided below. These are generalized procedures that can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Ensure complete dissolution by vortexing or gentle warming.

-

Filter the solution through a pipette with a cotton plug to remove any particulate matter.

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.[3][4]

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-5 s

-

Spectral width: 0-15 ppm

-

Temperature: 298 K

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Technique: Proton-decoupled

-

Relaxation delay: 2-5 s

-

Spectral width: 0-200 ppm

-

Temperature: 298 K

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the crystal.

-

Apply firm and even pressure using the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: FTIR spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

-

The sample may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[5]

Data Acquisition (LC-MS):

-

LC System:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly used.

-

-

MS System:

-

Ionization Mode: ESI (positive or negative ion mode).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Synthesis Methodology

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

-

Synthesis of a 5-chloropyrimidine-2-carboxylate ester: This intermediate could potentially be synthesized through a multi-step process starting from simpler precursors, likely involving a cyclization reaction to form the pyrimidine ring followed by chlorination and esterification.

-

Hydrolysis to this compound: The ester intermediate would then be subjected to hydrolysis. A typical procedure would involve dissolving the ester in a mixture of an organic solvent (like THF or methanol) and an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide). The reaction mixture would be stirred at room temperature or gently heated until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Acidification of the reaction mixture would then precipitate the desired carboxylic acid, which could be purified by recrystallization.[8]

Potential Biological Significance and Signaling Pathways

While specific biological studies on this compound are limited in the public domain, the pyrimidine scaffold is a well-established pharmacophore in drug discovery.[9] Derivatives of closely related structures, such as 2-chloropyrimidine-5-carboxylic acid and 5-chloro-2-aminopyrimidine, have been investigated for various therapeutic applications. For instance, derivatives of 2-chloropyrimidine-5-carboxylic acid have been explored as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) for the treatment of pain.[10] Additionally, 5-chloro-2-amino-pyrimidine derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy.[11]

Given the interest in substituted pyrimidines as kinase inhibitors, a hypothetical signaling pathway where this compound or its derivatives could act is presented below. This diagram illustrates a generic receptor tyrosine kinase (RTK) pathway, which is frequently dysregulated in cancer and is a common target for pyrimidine-based inhibitors.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism of action where a derivative of this compound could inhibit a kinase within the MAPK/ERK signaling cascade, thereby blocking downstream signaling that leads to cell proliferation and survival. This is a common strategy in the development of anti-cancer drugs.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. echemi.com [echemi.com]

- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. jocpr.com [jocpr.com]

- 9. Buy 2-chloropyrimidine-5-carboxylic Acid | 374068-01-6 [smolecule.com]

- 10. Cas 374068-01-6,2-Chloropyrimidine-5-carboxylic acid | lookchem [lookchem.com]

- 11. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 5-Chloropyrimidine-2-Carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-chloropyrimidine-2-carboxylic acid in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide also furnishes a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a heterocyclic organic compound with a molecular formula of C₅H₃ClN₂O₂. It serves as a versatile building block in medicinal chemistry and drug discovery, primarily as an intermediate in the synthesis of various biologically active molecules. An understanding of its solubility in different organic solvents is critical for its effective use in synthesis, purification, and formulation processes.

Qualitative and Quantitative Solubility Data

Based on the solubility of structurally similar compounds, such as 2-chloropyrimidine-5-carboxylic acid, it is anticipated that this compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1]. It is also expected to have some degree of solubility in alcohols[1].

For precise quantitative measurements, it is recommended that researchers perform solubility studies under their specific experimental conditions.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Quantitative Solubility Data |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data not available; qualitative sources suggest solubility[1]. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available; qualitative sources suggest solubility[1]. |

| Methanol | CH₃OH | Polar Protic | Data not available |

| Ethanol | C₂H₅OH | Polar Protic | Data not available |

| Acetone | C₃H₆O | Polar Aprotic | Data not available |

| Acetonitrile | C₂H₃N | Polar Aprotic | Data not available |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Data not available |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Data not available |

| Toluene | C₇H₈ | Nonpolar | Data not available |

| Hexane | C₆H₁₄ | Nonpolar | Data not available |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This protocol can be adapted for various solvents and temperatures as required.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Micropipette

-

Drying oven or vacuum oven

-

Filtration apparatus (e.g., syringe filters)

Experimental Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and place it into a vial.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The system should be continuously agitated during this time.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. For finer suspensions, centrifugation may be necessary to achieve a clear separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed micropipette to prevent precipitation due to temperature changes. It is advisable to filter the supernatant through a syringe filter compatible with the solvent to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the compound.

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

Calculation: The solubility (S) can be calculated in g/L or mg/mL using the following formula:

S = (m₂ - m₁) / V

Where:

-

m₁ is the mass of the empty vial.

-

m₂ is the mass of the vial with the dried solute.

-

V is the volume of the supernatant withdrawn.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse in existing literature, its chemical structure suggests solubility in polar organic solvents. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility in solvents relevant to their work. This information is crucial for optimizing reaction conditions, purification procedures, and the development of formulations containing this important chemical intermediate.

References

5-Chloropyrimidine-2-carboxylic Acid: A Technical Guide to Safety and Handling

Disclaimer: This document provides a comprehensive overview of the safety and handling precautions for 5-chloropyrimidine-2-carboxylic acid. Specific safety data for this compound is limited; therefore, this guide is compiled based on information from safety data sheets (SDS) of structurally similar compounds, including its isomers (such as 2-chloropyrimidine-5-carboxylic acid) and related chlorinated pyridine and pyrimidine derivatives. The provided data should be used as a precautionary guide and not as a definitive representation of this specific compound's properties. Researchers, scientists, and drug development professionals are advised to handle this chemical with the utmost care and to perform a thorough risk assessment before use.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance. Based on data from analogous compounds, it is likely classified as an irritant and potentially harmful.

Anticipated GHS Classification:

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Signal Word: Warning

Anticipated Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Physical and Chemical Properties

| Property | Value (for 2-chloropyrimidine-5-carboxylic acid) |

| Molecular Formula | C5H3ClN2O2 |

| Molecular Weight | 158.54 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 126-131 °C |

| Boiling Point | 411.4 °C at 760 mmHg |

| Flash Point | 202.6 °C |

| Density | 1.58 g/cm³ |

| pKa | 2.51 ± 0.10 (Predicted) |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are crucial for minimizing exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

| Protection Type | Specifications |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves before use and dispose of them properly after handling.[2] A lab coat or other protective clothing is required to prevent skin contact. |

| Respiratory Protection | For nuisance exposures or when dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[2] For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] |

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling the material.[3]

-

Use only in a chemical fume hood.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

-

The recommended storage temperature for the analogous compound, 2-chloropyrimidine-5-carboxylic acid, is under an inert atmosphere at 2-8°C.

First-Aid Measures

In case of exposure, immediate action is necessary.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse mouth with water and consult a physician.[2] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas may be generated.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[2] Wear appropriate personal protective equipment (see Section 3). Avoid breathing dust and ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[2]

-

Containment and Cleanup: Sweep up the spilled material without creating dust.[2] Place the material in a suitable, closed container for disposal.[2]

Disposal Considerations

-

Waste Disposal: Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.

Experimental Protocols & Workflows

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

References

Commercial Suppliers and Technical Profile of 5-Chloropyrimidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-chloropyrimidine-2-carboxylic acid (CAS No. 38275-61-5), a key heterocyclic building block for pharmaceutical and agrochemical research. Below, we detail its commercial availability, physicochemical properties, a representative synthetic protocol, and its potential role in relevant biological pathways.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes key quantitative data from a selection of these vendors. Purity levels are typically high, making the compound suitable for sensitive research and development applications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |

| BLD Pharm | 38275-61-5 | C₅H₃ClN₂O₂ | 158.54 | Not specified | Available for online orders.[1] |

| Synthonix | 38275-61-5 | C₅H₃ClN₂O₂ | 158.54 | 97.0% | Typically in stock.[2] |

| Avra Synthesis Pvt. Ltd. | 38275-61-5 | C₅H₃ClN₂O₂ | 158.54 | 95% | Grade: Not specified.[3] |

| SynQuest Laboratories | 38275-61-5 | C₅H₃ClN₂O₂ | Not specified | Not specified | Product Number: 4H58-5-A7.[4] |

| FUJIFILM Wako Chemicals | 38275-61-5 | Not specified | Not specified | Not specified | For research and manufacturing use.[5] |

Physicochemical Properties

This compound is a pyrimidine derivative featuring a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. These functional groups make it a versatile intermediate for further chemical modifications, such as amidation, esterification, and nucleophilic substitution reactions.

Representative Synthetic Methodology

Experimental Protocol: General Synthesis of a Pyrimidine-5-Carboxylic Acid Derivative

Objective: To synthesize a 2-substituted pyrimidine-5-carboxylic ester, which can then be hydrolyzed to the corresponding carboxylic acid.

Materials:

-

Methyl 3,3-dimethoxypropionate

-

Methyl formate

-

Sodium hydride (60% dispersion in mineral oil)

-

Appropriate amidinium salt

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.[1]

-

-

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester:

-

To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, the desired amidinium salt (1.1 eq) is added.

-

The reaction is stirred at a specified temperature (e.g., room temperature or elevated) until completion, monitored by TLC or LC-MS.

-

The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted multiple times with ethyl acetate.[1]

-

-

Work-up and Purification:

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[1]

-

-

Hydrolysis to Carboxylic Acid:

-

The purified ester is dissolved in a suitable solvent (e.g., a mixture of THF and water) and treated with a base such as lithium hydroxide or sodium hydroxide.

-

The reaction is stirred until the ester is fully consumed.

-

The reaction mixture is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product, which can be collected by filtration.

-

Biological Significance and Signaling Pathways

Disclaimer: The following signaling pathway is a generalized representation of how pyrimidine derivatives can function as kinase inhibitors in cancer therapy. The specific activity of this compound in this or other pathways has not been explicitly detailed in the reviewed literature.

Pyrimidine-based compounds are a cornerstone of modern pharmacology, with many approved drugs featuring this heterocyclic core.[6] They are particularly prominent as kinase inhibitors in oncology.[5][7] Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a common feature of cancer.

The diagram below illustrates a simplified signaling cascade involving a receptor tyrosine kinase (RTK), a common target for pyrimidine-based inhibitors. In this pathway, ligand binding to the RTK triggers a series of downstream phosphorylation events, ultimately leading to gene transcription that promotes cell proliferation. A pyrimidine-based kinase inhibitor can compete with ATP for the binding site on the kinase, thereby blocking the signaling cascade and inhibiting cancer cell growth.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reactions of 5-Chloropyrimidine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropyrimidine-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-deficient pyrimidine ring substituted with both an electron-withdrawing chlorine atom and a carboxylic acid group, make it a valuable precursor for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the fundamental reactions of this compound, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in its effective utilization.

Core Reactivity

The reactivity of this compound is primarily dictated by two functional groups: the carboxylic acid at the C2 position and the chloro substituent at the C5 position. The carboxylic acid moiety readily undergoes reactions such as esterification and amide bond formation. The chlorine atom, activated by the electron-deficient nature of the pyrimidine ring, is susceptible to nucleophilic aromatic substitution and participates in various palladium-catalyzed cross-coupling reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound is a versatile handle for derivatization, primarily through esterification and amide coupling reactions.

Esterification

Esterification of this compound can be achieved under standard acidic conditions, such as the Fischer-Speier method, or by using coupling agents.

To a solution of this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol, often used as the solvent), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq.) is added. The mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the corresponding ester.[1][2]

Table 1: Representative Data for Esterification Reactions

| Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Methanol | H₂SO₄ | 4-8 | >90 (estimated) | [1][2] |

| Ethanol | H₂SO₄ | 4-8 | >90 (estimated) | [2] |

Amide Coupling

Amide bond formation is a crucial transformation for introducing diverse functionalities. This is typically accomplished by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.

To a stirred solution of this compound (1.0 eq.), the desired amine (1.1 eq.), and a tertiary base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF), is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired amide.[3][4]

Table 2: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive | Base | Typical Solvent | Reference |

| HATU | - | DIPEA, Et₃N | DMF, CH₂Cl₂ | [3][4] |

| EDC | HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ | [5] |

| DCC | DMAP | - | CH₂Cl₂ | [6] |

Reactions at the C5-Chloro Position

The chlorine atom at the C5 position is activated towards nucleophilic substitution and serves as a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates the displacement of the C5-chloro substituent by a variety of nucleophiles.

A mixture of this compound or its ester derivative (1.0 eq.), the amine (1.2-2.0 eq.), and a base such as potassium carbonate or triethylamine (2.0 eq.) in a polar aprotic solvent like DMF or DMSO is heated. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification of the crude product.[3]

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product Type | Reference |

| Amines | 5-Aminopyrimidine derivatives | [3] |

| Alkoxides | 5-Alkoxypyrimidine derivatives | [7] |

| Thiolates | 5-(Aryl/Alkyl)thiopyrimidine derivatives | [7] |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from this compound derivatives (typically esters to avoid interference from the free carboxylic acid).

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine ring and various aryl or heteroaryl groups.

A mixture of the methyl or ethyl ester of this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.) in a solvent system like 1,4-dioxane/water is degassed and heated under an inert atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is then purified by chromatography.[8][9]

Table 4: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst | Ligand | Base | Solvent | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | [8][9] |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPA | THF, DMF | [10] |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | [11][12] |

This reaction is used to couple terminal alkynes with the pyrimidine core, providing access to alkynylpyrimidine derivatives.

To a degassed solution of the ester of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF) containing a base (e.g., triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) are added. The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the starting material is consumed. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The product is purified by column chromatography.[10]

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling primary or secondary amines at the C5 position.

A mixture of the ester of this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., BINAP or XPhos, 0.04-0.1 eq.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq.) in an anhydrous, deoxygenated solvent such as toluene or dioxane is heated under an inert atmosphere. After completion, the reaction is cooled, filtered, and the filtrate is concentrated. The residue is then purified by chromatography.[11][12]

Visualizing the Chemical Transformations

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.

Conclusion

This compound is a highly valuable and versatile starting material. The reactions outlined in this guide—esterification, amide coupling, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling—provide a robust toolkit for the synthesis of a wide range of complex pyrimidine derivatives. The provided protocols, while representative, offer a solid foundation for developing specific synthetic routes. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of novel molecules with significant applications in drug discovery and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Use of 5-Chloropyrimidine-2-carboxylic Acid in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-chloropyrimidine-2-carboxylic acid as a key building block in the development of potent kinase inhibitors. The protocols detailed below focus on the synthesis of 2,4-disubstituted 5-chloropyrimidine derivatives targeting key kinases involved in cancer cell proliferation and angiogenesis, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the design of kinase inhibitors due to its ability to mimic the purine core of ATP and bind to the kinase hinge region. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. This compound offers two reactive sites: the carboxylic acid group at the C2 position, which can be readily converted to an amide or other functionalities, and the chlorine atom at the C5 position, which can participate in various coupling reactions. This dual reactivity makes it a versatile starting material for creating diverse libraries of kinase inhibitors.

A notable class of kinase inhibitors derived from a related scaffold, 2-amino-4-aryl-5-chloropyrimidines, has demonstrated potent inhibitory activity against both VEGFR-2 and CDK1, highlighting the therapeutic potential of this substitution pattern.[1]

Kinase Signaling Pathways

VEGFR-2 Signaling Pathway:

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[2] Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, survival, migration, and permeability.[2] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a critical target for anti-angiogenic therapies.

CDK1 Signaling Pathway:

Cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (CDC2), is a key regulator of the cell cycle, particularly the G2/M transition. CDK1 forms a complex with cyclin B, which is essential for the initiation of mitosis. Inhibition of CDK1 leads to cell cycle arrest at the G2/M phase, preventing cell division and proliferation. Given the uncontrolled proliferation of cancer cells, CDK1 is a rational target for anti-cancer drug development.

Experimental Protocols

The following protocols describe the synthesis of N-aryl-5-chloropyrimidine-2-carboxamides, a class of compounds with potential as kinase inhibitors, starting from this compound.

Protocol 1: Synthesis of 5-chloropyrimidine-2-carbonyl chloride

This initial step activates the carboxylic acid for subsequent amidation.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

-

After completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-chloropyrimidine-2-carbonyl chloride, which is typically used in the next step without further purification.

Protocol 2: Synthesis of N-aryl-5-chloropyrimidine-2-carboxamide Derivatives

This protocol details the amide bond formation between the activated pyrimidine and a substituted aniline.

Materials:

-

5-chloropyrimidine-2-carbonyl chloride (from Protocol 1)

-

Substituted aniline (1.0-1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve the substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.

-

Slowly add a solution of crude 5-chloropyrimidine-2-carbonyl chloride (1.0 eq) in anhydrous DCM to the aniline solution at 0 °C.

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-